molecular formula C14H16FNO B2561762 1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine CAS No. 2097915-35-8

1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine

Cat. No.: B2561762
CAS No.: 2097915-35-8
M. Wt: 233.286
InChI Key: BNENENABMSRJTR-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrrolidine ring, a common feature in pharmaceuticals known to contribute to molecular recognition and bioavailability. The presence of the 4-fluorophenyl group is significant, as fluorine substitution is a frequent strategy in lead optimization to modulate properties such as metabolic stability, lipophilicity, and membrane permeability . The cyclopropanecarbonyl moiety is another key structural element, with cyclopropyl groups often used in drug design to confer conformational restraint or to improve pharmacokinetic profiles . While specific biological data for this precise molecule is not fully characterized, compounds with similar structural motifs are frequently investigated for their potential to interact with a variety of enzyme and receptor targets. Research into analogous structures has shown potential in areas such as kinase inhibition and modulation of G-protein coupled receptors (GPCRs) . This suggests that this compound is a valuable scaffold for developing novel biochemical probes and for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. Please be advised: This product is intended for research purposes only and is not for human or veterinary use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international laws and regulations.

Properties

IUPAC Name

cyclopropyl-[3-(4-fluorophenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-13-5-3-10(4-6-13)12-7-8-16(9-12)14(17)11-1-2-11/h3-6,11-12H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNENENABMSRJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorophenylacetonitrile with cyclopropanecarbonyl chloride in the presence of a base to form the intermediate, which is then cyclized to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for scale, yield, and purity. These methods may include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences in Substituents and Planarity

  • Cyclopropanecarbonyl vs. Other Acyl Groups: The cyclopropanecarbonyl group in the target compound may impose greater steric hindrance compared to simpler acyl groups (e.g., acetyl). This could reduce planarity, as seen in metalloporphyrins with 4-fluorophenyl groups, where steric repulsion induces nonplanar geometries .
  • 4-Fluorophenyl Orientation : In isostructural analogs like compounds 4 and 5 (), one 4-fluorophenyl group is perpendicular to the molecular plane, disrupting conjugation . This contrasts with naphtho-annulated porphyrins lacking 4-fluorophenyl groups, which retain planar geometries .
  • Heterocyclic Cores : Compounds such as 95c () incorporate acrylonitrile or thiazole rings, while the target compound’s pyrrolidine core offers distinct hydrogen-bonding and torsional flexibility .

Methods and Yields

  • Crystallization Solvents : Analogs like compounds 4 and 5 () crystallize from dimethylformamide (DMF), yielding triclinic structures with two independent molecules per asymmetric unit . The target compound’s synthesis might require similar polar aprotic solvents.
  • Catalytic Strategies : describes using DMA and [1.1.1]propellane for bicyclopentane-pyrrolidine hybrids, suggesting that strained hydrocarbons could be leveraged for cyclopropane-containing analogs .

Pyrrolidine Derivatives in Drug Discovery

  • Anticancer Activity : Compound 95c ((4-fluorophenyl)-acrylonitrile) exhibits moderate activity against MCF-7 cells (IC50 = 49.78 μM), comparable to doxorubicin . The target compound’s cyclopropanecarbonyl group may enhance metabolic stability or target affinity.
  • Potency Loss with Stereochemical Changes : Replacing pyrrolidine with D-proline in compound 31 () reduces potency 9-fold, underscoring the importance of pyrrolidine’s stereochemistry .

Physical and Electronic Properties

Crystallographic and Spectroscopic Data

  • Nonplanar Conformations: Steric interactions in 4-fluorophenyl-containing compounds (e.g., ligand 1NF in ) lead to distorted geometries, validated by single-crystal diffraction .
  • Spectroscopic Signatures : Analogs like methyl 2-((4-fluorophenyl)thio)-3-(pyrrolidin-1-yl)acrylate () show distinct HRMS and NMR profiles, which could guide characterization of the target compound .

Data Tables

Table 2: Crystallographic Data for Selected Analogs

Compound Name Space Group Symmetry Planarity Observations Reference
Compounds 4 and 5 () P¯1 Triclinic One 4-fluorophenyl group perpendicular to plane
Ligand 1NF () Nonplanar due to steric repulsion

Biological Activity

1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a cyclopropanecarbonyl group and a 4-fluorophenyl group. This unique configuration contributes to its distinct biological properties. The synthesis generally involves the reaction of 4-fluorophenylacetonitrile with cyclopropanecarbonyl chloride under basic conditions, leading to the formation of the target compound through cyclization processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, which can alter physiological processes. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can lead to altered metabolic pathways.
  • Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and anxiety.

Antiviral Activity

Recent studies have indicated that pyrrolidine derivatives, including this compound, exhibit antiviral properties. For instance, research has highlighted the effectiveness of certain pyrrolidine compounds against dengue virus (DENV) by targeting host kinases essential for viral replication .

Anticancer Potential

This compound has also been evaluated for its anticancer effects. In vitro studies suggest that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .

Case Studies

  • Dengue Virus Inhibition : A study demonstrated that pyrrolidine derivatives could inhibit DENV replication in human primary monocyte-derived dendritic cells (MDDCs), showcasing their potential as broad-spectrum antivirals .
  • Anticancer Efficacy : Another investigation revealed that this compound could significantly reduce cell viability in various cancer cell lines, suggesting a promising avenue for therapeutic development .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other pyrrolidine derivatives:

Compound NameStructureBiological Activity
3-(4-Fluorophenyl)pyrrolidineLacks cyclopropanecarbonyl groupModerate receptor activity
Pyrrolidine-2,5-dioneDifferent substituentsLimited enzyme inhibition

The presence of both the cyclopropanecarbonyl and 4-fluorophenyl groups in this compound enhances its biological activities compared to these similar compounds .

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